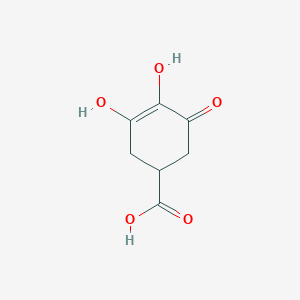
3,4-Dihydroxy-5-oxocyclohex-3-ene-1-carboxylic acid
Overview
Description
3,4-Dihydroxy-5-oxocyclohex-3-ene-1-carboxylic acid, also known as 3-Dehydroshikimic acid, is a chemical compound related to shikimic acid. It is a cyclohexene derivative with two hydroxyl groups and a carboxylic acid group. This compound plays a significant role in the biosynthesis of aromatic amino acids through the shikimate pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dihydroxy-5-oxocyclohex-3-ene-1-carboxylic acid can be synthesized from 3-dehydroquinate through the action of the enzyme 3-dehydroquinate dehydratase. This enzyme catalyzes the dehydration of 3-dehydroquinate to produce 3-dehydroshikimate and water .
Industrial Production Methods
Industrial production of this compound involves the engineering of the shikimic acid pathway in microorganisms. By manipulating the metabolic pathways, large quantities of this compound can be produced efficiently .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroxy-5-oxocyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Shikimate dehydrogenase enzyme, nicotinamide adenine dinucleotide phosphate.
Reduction: Shikimate dehydrogenase enzyme, nicotinamide adenine dinucleotide phosphate.
Major Products
Oxidation: Gallic acid.
Reduction: Shikimic acid.
Scientific Research Applications
3,4-Dihydroxy-5-oxocyclohex-3-ene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various aromatic compounds.
Medicine: It is a precursor for the synthesis of antiviral drugs such as oseltamivir (Tamiflu).
Industry: It is used in the production of flavors, fragrances, and other fine chemicals.
Mechanism of Action
3,4-Dihydroxy-5-oxocyclohex-3-ene-1-carboxylic acid exerts its effects through the shikimate pathway. It is involved in the third step of the chorismate pathway, leading to the biosynthesis of aromatic amino acids. The enzyme 3-dehydroquinate dehydratase catalyzes the cis-dehydration of 3-dehydroquinate to produce 3-dehydroshikimate .
Comparison with Similar Compounds
Similar Compounds
Shikimic acid: A related compound in the shikimate pathway.
Gallic acid: Formed from the oxidation of 3,4-Dihydroxy-5-oxocyclohex-3-ene-1-carboxylic acid.
3-Dehydroquinate: The precursor in the biosynthesis of this compound.
Uniqueness
This compound is unique due to its role in the shikimate pathway and its ability to be converted into various important compounds such as shikimic acid and gallic acid. Its involvement in the biosynthesis of aromatic amino acids makes it a critical compound in both biological and industrial processes .
Properties
IUPAC Name |
3,4-dihydroxy-5-oxocyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h3,8,10H,1-2H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTHXCPTLNEEGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C(=C1O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80610085 | |
| Record name | 3,4-Dihydroxy-5-oxocyclohex-3-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184105-29-1 | |
| Record name | 3,4-Dihydroxy-5-oxocyclohex-3-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


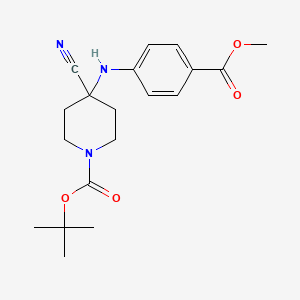

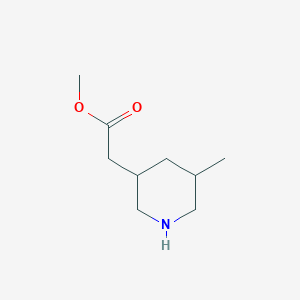
![4-[2-(methylamino)ethyl]benzene-1,2-diol;hydrobromide](/img/structure/B3048788.png)
![Bis[p-chlorophenyl]acetylene](/img/structure/B3048789.png)

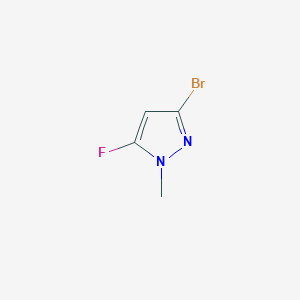

![5-[(Methylsulfanyl)methyl]-1,3-thiazole-2-carbaldehyde](/img/structure/B3048795.png)
![2-{3-Chloropyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-amine](/img/structure/B3048796.png)
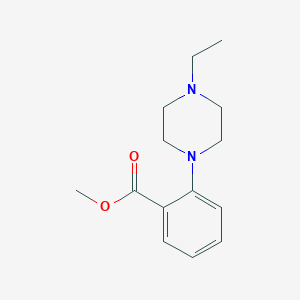
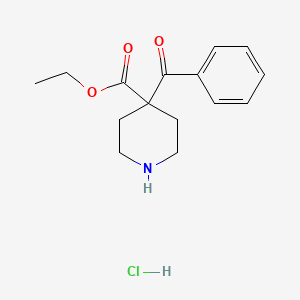
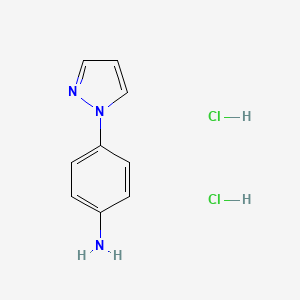
![tert-Butyl 2-[4-(methoxycarbonyl)phenyl]pyridine-4-carboxylate](/img/structure/B3048803.png)
